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Compound of Interest

Compound Name:
4'-(4-

Fluorobenzyloxy)acetophenone

Cat. No.: B1301805 Get Quote

In-Depth Technical Guide: 4'-(4-
Fluorobenzyloxy)acetophenone
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4'-(4-
Fluorobenzyloxy)acetophenone, a key intermediate in the synthesis of potentially bioactive

compounds. This document outlines its chemical structure, IUPAC nomenclature,

physicochemical properties, detailed synthesis protocols, and its potential role in the

development of enzyme inhibitors.

Chemical Structure and IUPAC Name
4'-(4-Fluorobenzyloxy)acetophenone is an aromatic ketone characterized by an

acetophenone core linked to a 4-fluorobenzyl group via an ether linkage.

Chemical Structure:

IUPAC Name: 1-[4-[(4-fluorophenyl)methoxy]phenyl]ethanone[1]

Physicochemical Properties
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A summary of the key physicochemical properties of 4'-(4-Fluorobenzyloxy)acetophenone is

provided in the table below.

Property Value Reference

Molecular Formula C15H13FO2 [1]

Molecular Weight 244.26 g/mol [1]

Appearance Solid

Melting Point 79°C

InChI

1S/C15H13FO2/c1-11(17)13-

4-8-15(9-5-13)18-10-12-2-6-

14(16)7-3-12/h2-9H,10H2,1H3

[1]

InChIKey
MQJDMMIBGFVIDR-

UHFFFAOYSA-N
[1]

SMILES
CC(=O)C1=CC=C(C=C1)OCC

2=CC=C(C=C2)F
[1]

Experimental Protocols
Synthesis of 4'-(4-Fluorobenzyloxy)acetophenone
The synthesis of 4'-(4-Fluorobenzyloxy)acetophenone can be achieved via a Williamson

ether synthesis. This method involves the reaction of 4'-hydroxyacetophenone with 4-

fluorobenzyl bromide in the presence of a base.

Materials:

4'-Hydroxyacetophenone

4-Fluorobenzyl bromide

Potassium carbonate (K2CO3)

Acetone
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Deionized water

Ethyl acetate

Brine

Anhydrous sodium sulfate (Na2SO4)

Procedure:

To a solution of 4'-hydroxyacetophenone (1 equivalent) in acetone, add potassium carbonate

(1.5 equivalents).

Stir the mixture at room temperature for 15 minutes.

Add 4-fluorobenzyl bromide (1.1 equivalents) to the reaction mixture.

Reflux the reaction mixture for 12-16 hours, monitoring the progress by thin-layer

chromatography (TLC).

After completion of the reaction, cool the mixture to room temperature and filter to remove

the inorganic salts.

Concentrate the filtrate under reduced pressure to obtain the crude product.

Dissolve the crude product in ethyl acetate and wash with deionized water followed by brine.

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced

pressure.

Purify the residue by column chromatography on silica gel using a suitable eluent system

(e.g., hexane-ethyl acetate) to afford pure 4'-(4-Fluorobenzyloxy)acetophenone.

Synthesis of (E)-1-(4-((4-fluorobenzyl)oxy)phenyl)-3-
(phenyl)prop-2-en-1-one (A Chalcone Derivative)
4'-(4-Fluorobenzyloxy)acetophenone serves as a precursor for the synthesis of chalcones,

which are known to exhibit various biological activities. The following protocol describes a
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Claisen-Schmidt condensation to synthesize a chalcone derivative.

Materials:

4'-(4-Fluorobenzyloxy)acetophenone

Benzaldehyde

Ethanol

Potassium hydroxide (KOH) solution (40% aqueous)

Deionized water

Hexane

Ethyl acetate

Procedure:

Dissolve equimolar amounts of 4'-(4-Fluorobenzyloxy)acetophenone and benzaldehyde in

ethanol.

To this solution, add a 40% aqueous potassium hydroxide solution dropwise while stirring.

Continue stirring the reaction mixture at room temperature for 20-24 hours.[2]

Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of

hexane:ethyl acetate (9:1).[2]

Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

Collect the solid product by filtration and wash with cold deionized water until the filtrate is

neutral.

Dry the product and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure

chalcone derivative.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b1301805?utm_src=pdf-body
https://www.benchchem.com/product/b1301805?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC12580985/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12580985/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1301805?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Signaling Pathways and Logical Relationships
While direct studies on the signaling pathways affected by 4'-(4-
Fluorobenzyloxy)acetophenone are not readily available, its derivatives, specifically

fluorobenzyloxy chalcones, have been identified as potent and selective inhibitors of

monoamine oxidase B (MAO-B).[2] MAO-B is a key enzyme in the degradation of dopamine,

and its inhibition can increase dopaminergic neurotransmission, a therapeutic strategy for

neurological disorders like Parkinson's disease.[2]

The following diagrams illustrate the synthetic pathway to 4'-(4-
Fluorobenzyloxy)acetophenone and its logical relationship to the inhibition of MAO-B through

its chalcone derivatives.
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Caption: Synthesis of 4'-(4-Fluorobenzyloxy)acetophenone.
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Caption: Path to potential MAO-B inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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